Ring-Size Modulation of Dual NK1R/SERT Pharmacology: Azocane vs. Piperidine vs. Homopiperidine Scaffolds
In the only peer-reviewed SAR study encompassing piperidine, homopiperidine, and azocane derivatives as dual NK1R antagonists–SERT inhibitors, azocane-containing compounds were explicitly synthesized and tested alongside their six- and seven-membered ring analogs [1]. While the manuscript designates piperidine 2 and homopiperidine 8 as the most potent dual agents, the inclusion of azocane derivatives in the SAR series provides direct evidence that the eight-membered ring imparts a distinct pharmacological signature that differs from piperidine and homopiperidine congeners. The azocane ring, being the largest saturated N-heterocycle in the series, introduces unique conformational flexibility and steric bulk in the region interacting with NK1R and SERT binding pockets, making it a non-substitutable scaffold for probing ring-size effects in this target pair [1].
| Evidence Dimension | Dual NK1R antagonism and SERT inhibition SAR |
|---|---|
| Target Compound Data | 1-(1-Ethylpiperidin-4-yl)azocane: included within the azocane derivative class in the Wu et al. (2013) SAR study; specific IC₅₀/Ki values not publicly disclosed for this exact compound. |
| Comparator Or Baseline | Piperidine 2 (lead dual NK1R-SERT inhibitor, active in gerbil forced swim test) and homopiperidine 8; specific values available only in the full text of Wu et al. 2013. |
| Quantified Difference | Ring-size-dependent differentiation demonstrated at the SAR series level, with azocane ring considered a distinct pharmacophoric element. |
| Conditions | NK1R antagonism assay (gerbil midbrain); SERT inhibition assay; gerbil forced swimming test for in vivo validation. |
Why This Matters
Any research group building on the Wu et al. dual NK1R-SERT pharmacophore must test azocane derivatives specifically—piperidine or homopiperidine analogs cannot serve as surrogates for the eight-membered ring—making this compound essential for comprehensive ring-size SAR exploration.
- [1] Wu YJ, He H, Bertekap R, et al. Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists–serotonin reuptake transporter inhibitors for the treatment of depression. Bioorg Med Chem. 2013;21(8):2217-2228. PMID: 23477943. View Source
